N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide
CAS No.:
Cat. No.: VC14949713
Molecular Formula: C16H20N2OS
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2OS |
|---|---|
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide |
| Standard InChI | InChI=1S/C16H20N2OS/c1-4-5-6-15(19)18-16-17-14(10-20-16)13-8-7-11(2)9-12(13)3/h7-10H,4-6H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | ZAWJNRABEXSOTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C |
Introduction
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound features a thiazole ring substituted with a 2,4-dimethylphenyl group and a pentanamide chain. Despite the lack of extensive literature on this exact compound, its structure and potential applications can be inferred from related thiazole derivatives.
Synthesis Methods
The synthesis of thiazole derivatives typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides under basic conditions. For N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide, the process would likely involve:
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Formation of the Thiazole Ring: Through the Hantzsch synthesis.
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Substitution with 2,4-Dimethylphenyl Group: Via a nucleophilic aromatic substitution reaction.
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Attachment of the Pentanamide Chain: Using an amide coupling reaction with reagents like carbodiimides or EDCI.
Potential Applications
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific research on N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide is limited, its structural similarity to other thiazoles suggests potential applications in these areas.
Chemical Reactions and Stability
Thiazole compounds can undergo various chemical reactions, such as oxidation and reduction. Oxidation can lead to the formation of sulfoxides or sulfones, while reduction may convert the amide group to an amine. The stability of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide would depend on the conditions under which it is stored and handled.
Comparison with Similar Compounds
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide can be compared with other thiazole derivatives like N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide. The difference in the phenyl substituent (2,4-dimethyl vs. 3,4-dimethyl) may influence its biological activity and chemical properties.
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